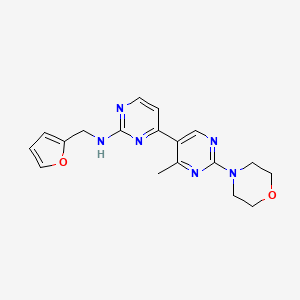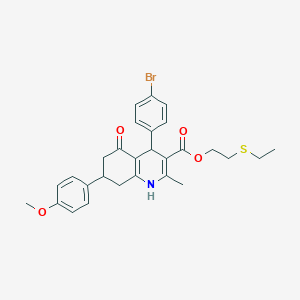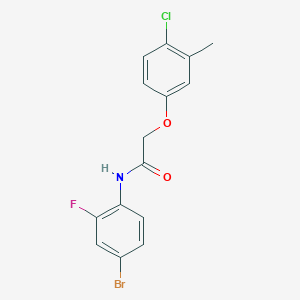![molecular formula C14H20BrNO3 B5121102 4-{2-[2-(4-bromophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5121102.png)
4-{2-[2-(4-bromophenoxy)ethoxy]ethyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[2-(4-bromophenoxy)ethoxy]ethyl}morpholine, commonly known as BPEM, is a chemical compound that belongs to the class of morpholines. It has been widely used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of BPEM is not fully understood. However, it has been suggested that it may act by inhibiting the growth of cancer cells by inducing apoptosis or cell cycle arrest. BPEM has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
BPEM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, which play a key role in cancer cell proliferation. BPEM has also been shown to induce DNA damage and inhibit the activity of DNA repair enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
BPEM has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent antitumor activity. However, BPEM also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of BPEM is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on BPEM. One area of research could be the development of novel compounds based on the structure of BPEM with improved antitumor activity. Another area of research could be the investigation of the mechanism of action of BPEM to better understand its potential therapeutic applications. Additionally, the use of BPEM in combination with other anticancer drugs could be explored to determine if it has synergistic effects. Overall, BPEM has the potential to be a valuable tool in scientific research and the development of novel therapeutics.
Méthodes De Synthèse
BPEM can be synthesized using a multi-step process that involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. The resulting product is then reacted with morpholine to form BPEM. The purity of BPEM can be increased by recrystallization and column chromatography.
Applications De Recherche Scientifique
BPEM has been used in various scientific research studies due to its potential applications in the field of medicine and biochemistry. It has been shown to exhibit antitumor activity and has been used in the development of anticancer drugs. BPEM has also been used in the synthesis of novel compounds with potential therapeutic properties.
Propriétés
IUPAC Name |
4-[2-[2-(4-bromophenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c15-13-1-3-14(4-2-13)19-12-11-18-10-7-16-5-8-17-9-6-16/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZZYOFGDVYKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5121020.png)

![methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate](/img/structure/B5121030.png)
![7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B5121033.png)
![1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5121034.png)
![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole hydrobromide](/img/structure/B5121042.png)


![{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5121055.png)
![diisopropyl [phenyl({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methyl]phosphonate](/img/structure/B5121062.png)
![1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5121077.png)

![3-methyl-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5121091.png)
